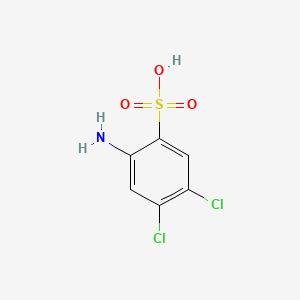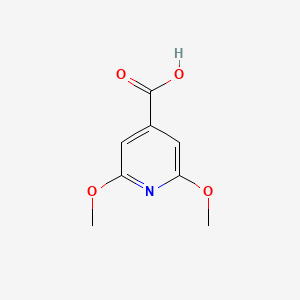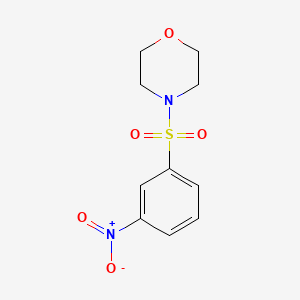
2-(Trifluoromethyl)pyrimidine-4,6-diol
Descripción general
Descripción
2-(Trifluoromethyl)pyrimidine-4,6-diol, also known as this compound or 2-TFMP, is an organic compound consisting of a pyrimidine ring with a trifluoromethyl group attached to the 4 and 6 carbons. It is a colorless solid with a melting point of 129-131°C. 2-TFMP is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science.
Aplicaciones Científicas De Investigación
1. Malaria Treatment and Prevention
2-(Trifluoromethyl)pyrimidine-4,6-diol derivatives, like JPC-3210, have been investigated for their potential in malaria treatment and prevention. These compounds exhibit significant in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines and have shown promise due to their lower cytotoxicity in mammalian cell lines and greater in vivo efficacy against murine malaria (Chavchich et al., 2016).
2. Synthesis and Utilization in Herbicides
The synthesis of 2-methylthio-4,6-difluoride pyrimidine, an important intermediate of herbicide diclosulam, has been explored. This synthesis involves facile reaction conditions, suggesting potential industrial applications for large-scale production (Xiong Li-li, 2007).
3. Synthesis of Trifluoromethylated Analogues
Trifluoromethylated analogues of 4,5‐dihydroorotic acid, utilizing 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, have been synthesized for various applications. The synthesis process offers new pathways for creating enantiopure forms of these analogues, potentially beneficial in various biochemical applications (Sukach et al., 2015).
4. Antitumor Potential
Studies on pyrimidine derivatives, including those substituted at the C(6) position, indicate their potential as anticancer agents. These compounds interfere with tumor cell proliferation, survival, and metastatic formation, showing significant promise in cancer research (Krištafor et al., 2011).
5. Modeling of Charge Transfer Materials
4,6-di(thiophen-2-yl)pyrimidine derivatives have been explored for their charge transfer properties. By tuning their electronic and photophysical properties, these derivatives show potential as efficient charge transfer materials, crucial in the development of electronic and photonic devices (Irfan, 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-hydroxy-2-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)4-9-2(11)1-3(12)10-4/h1H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGBKPNVGVAFEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287741 | |
| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
672-47-9 | |
| Record name | 672-47-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















